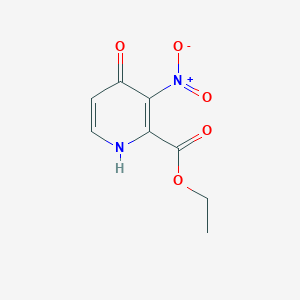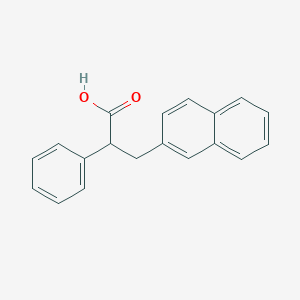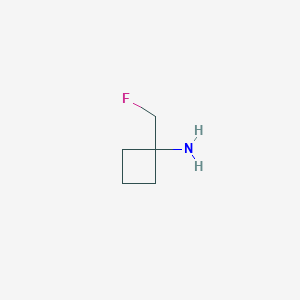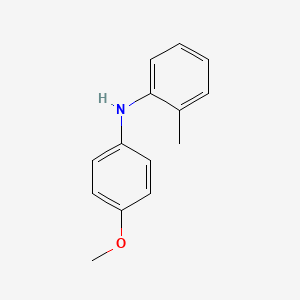![molecular formula C14H20O2 B12282641 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol This compound features a cyclobutyl ring substituted with a benzyloxymethyl group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative . This intermediate can then be reduced to yield the desired compound. Another approach involves the use of the Mitsunobu reaction, where trans-3-(benzyloxymethyl)cyclobutan-1-ol reacts with various pyrimidine derivatives under standard conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for quality control .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-[3-(Benzyloxymethyl)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cellular signaling pathways, and affect gene expression. These interactions are mediated by its unique structural features, which enable it to bind to specific receptors and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-1-hydroxymethylcyclobutane: This compound features a similar cyclobutyl ring but with different functional groups.
1-[cis-3-(hydroxymethyl)cyclobutyl]uracil: Another cyclobutyl derivative with distinct biological activities.
Uniqueness
1-[3-(Benzyloxymethyl)cyclobutyl]ethanol is unique due to its specific combination of a benzyloxymethyl group and an ethanol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[3-(phenylmethoxymethyl)cyclobutyl]ethanol |
InChI |
InChI=1S/C14H20O2/c1-11(15)14-7-13(8-14)10-16-9-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |
Clave InChI |
WBHXFYNRMMEHRT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC(C1)COCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)


![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)






![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![[17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12282642.png)

![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
